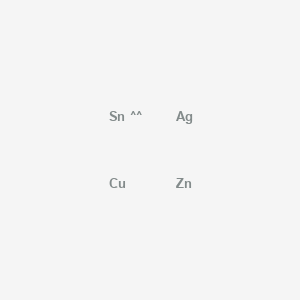
CID 6337208
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “CID 6337208” refers to a combination of these four metals, often found in various alloys. Each of these metals has unique properties that contribute to the overall characteristics of the alloy. Copper is known for its excellent electrical and thermal conductivity, silver for its high reflectivity and conductivity, tin for its corrosion resistance and malleability, and zinc for its ability to form protective coatings. Together, these metals create alloys with a wide range of applications in different industries.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of alloys containing copper, silver, tin, and zinc involves melting the individual metals and mixing them in specific proportions. The process typically includes the following steps:
Melting: Each metal is melted in a furnace at its respective melting point.
Mixing: The molten metals are combined in a crucible and thoroughly mixed to ensure a homogeneous alloy.
Casting: The molten alloy is poured into molds to form ingots or other desired shapes.
Cooling: The alloy is allowed to cool and solidify.
Industrial Production Methods
In industrial settings, the production of these alloys often involves large-scale smelting and refining processes. For example, copper is extracted from sulfide ores through a series of steps including smelting, converting, and electrolytic refining . Silver, tin, and zinc are similarly extracted from their respective ores and refined to high purity before being combined to form alloys .
化学反应分析
Types of Reactions
The metals in the compound undergo various chemical reactions, including:
Oxidation: Copper, silver, tin, and zinc can all form oxides when exposed to oxygen.
Reduction: These metals can be reduced from their oxides using reducing agents like hydrogen or carbon.
Substitution: In alloys, atoms of one metal can replace atoms of another metal in the crystal lattice.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Melting and mixing the metals in a crucible.
Major Products
Copper Oxide (CuO): Formed when copper reacts with oxygen.
Silver Oxide (Ag2O): Formed when silver reacts with oxygen.
Tin Oxide (SnO2): Formed when tin reacts with oxygen.
Zinc Oxide (ZnO): Formed when zinc reacts with oxygen
科学研究应用
The compound “CID 6337208” has numerous applications in scientific research:
作用机制
The mechanism of action of these metals varies depending on their application:
Antimicrobial Action: Copper and silver ions disrupt microbial cell membranes and interfere with their metabolic processes, leading to cell death.
Catalytic Action: These metals can act as catalysts by providing active sites for chemical reactions, thereby lowering the activation energy and increasing reaction rates.
Electrical Conductivity: Copper and silver facilitate the flow of electrons due to their high electrical conductivity, making them ideal for use in electrical and electronic applications.
相似化合物的比较
Similar Compounds
Brass: An alloy of copper and zinc.
Bronze: An alloy of copper and tin.
Nickel Silver: An alloy of copper, nickel, and zinc.
Uniqueness
The combination of copper, silver, tin, and zinc in a single alloy provides a unique set of properties that are not found in other alloys. For example, the high electrical conductivity of copper and silver, combined with the corrosion resistance of tin and zinc, makes this compound particularly valuable in applications requiring both electrical performance and durability .
属性
CAS 编号 |
55964-74-4 |
|---|---|
分子式 |
AgCuSnZn |
分子量 |
355.5 g/mol |
InChI |
InChI=1S/Ag.Cu.Sn.Zn |
InChI 键 |
RVCMZDIDQZHKTI-UHFFFAOYSA-N |
SMILES |
[Cu].[Zn].[Ag].[Sn] |
规范 SMILES |
[Cu].[Zn].[Ag].[Sn] |
同义词 |
ANA 68 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-benzodioxol-5-yl)-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1234205.png)
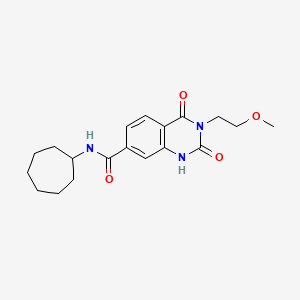
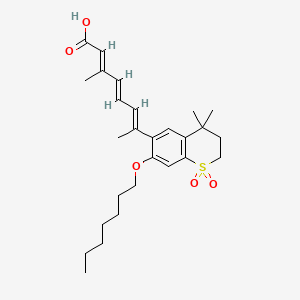

![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)
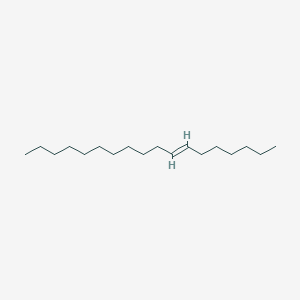
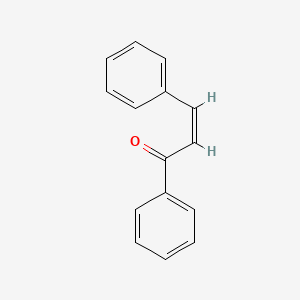
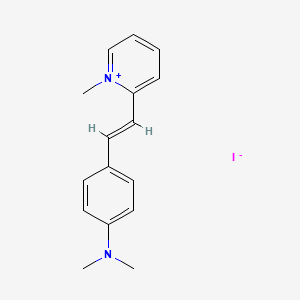
![(3E)-3-[(E)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1234221.png)
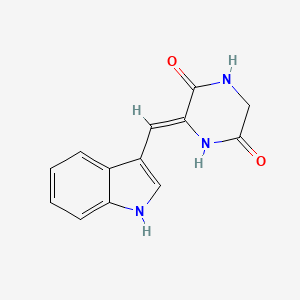
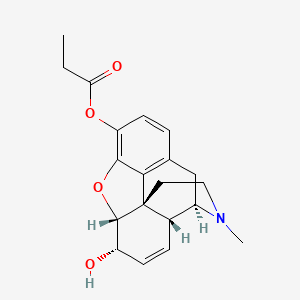
![5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-on](/img/structure/B1234227.png)
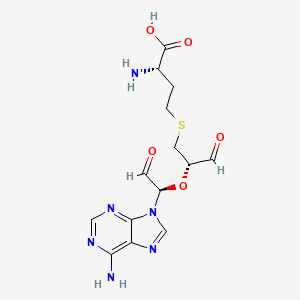
![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)
